PI3K|A-IN-12

描述

Chemical Identity and Nomenclature of Phosphatidylinositol 3-Kinase Alpha Inhibitor 12

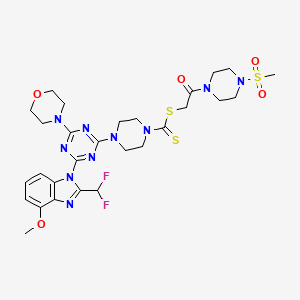

Phosphatidylinositol 3-kinase alpha inhibitor 12 (PI3Kα-IN-12) is a synthetically derived small molecule with the systematic IUPAC name (2S)-3-[6-[5-[(2-chloro-4-fluorophenyl)sulfonylamino]-6-methoxypyridin-3-yl]-4-oxoquinazolin-3-yl]-N,2-dimethylpropanamide. Its molecular formula is C25H23ClFN5O5S , corresponding to a molecular weight of 560.0 g/mol. The compound features a chiral center at the C2 position of the propanamide side chain, which confers stereospecific binding to PI3Kα's ATP-binding cleft. Key structural components include:

- A quinazolinone core that occupies the adenine-binding region of the kinase.

- A 6-methoxypyridinyl group extending into the affinity pocket near Met772 and Ile800.

- A 2-chloro-4-fluorophenylsulfonyl moiety that engages in hydrophobic interactions with the DFG loop (residues 933–935).

The compound’s design exploits conformational differences between PI3K isoforms. For instance, the methoxy group at position 6 of the pyridine ring avoids steric clashes with the glycine residue at position 776 in PI3Kα, a region that adopts distinct conformations in PI3Kγ and PI3Kδ. X-ray crystallography of PI3Kα bound to PI3Kα-IN-12 (PDB: 5SX8) reveals hydrogen bonding between the sulfonamide group and Glu849, a residue critical for stabilizing the catalytic loop.

Table 1: Physicochemical Properties of PI3Kα-IN-12

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C25H23ClFN5O5S | |

| Molecular Weight | 560.0 g/mol | |

| CAS Registry Number | 2322293-84-3 | |

| Solubility (pH 7.4) | 12.8 µM (aqueous buffer) | |

| logP | 3.2 |

Historical Development of Phosphatidylinositol 3-Kinase Alpha Inhibitors in Oncological Research

The evolution of PI3Kα inhibitors reflects three generations of drug design:

- First-generation pan-PI3K inhibitors (e.g., wortmannin, LY294002): These non-selective agents targeted the ATP-binding site conserved across all PI3K isoforms but exhibited significant toxicity due to off-target kinase inhibition.

- Isoform-selective inhibitors (e.g., alpelisib, GDC-0077): Developed using structural insights from PI3Kα co-crystallization studies, these compounds prioritized interactions with isoform-specific residues like Ser919 in the catalytic loop.

- Mutation-specific inhibitors (e.g., PI3Kα-IN-12): Leveraging conformational changes induced by oncogenic mutations (e.g., H1047R), these agents exploit allosteric pockets near Glu542 or His1047 for enhanced selectivity.

Fragment-based screening played a pivotal role in PI3Kα-IN-12's discovery. By screening 352 low-molecular-weight fragments against PI3Kα, researchers identified a pyridinylfuranopyrimidine hit that bound to a novel pocket near Glu542. Structure-activity relationship (SAR) optimization focused on improving metabolic stability and isoform selectivity. For example, introducing the 2-chloro-4-fluorophenylsulfonyl group reduced CYP3A4-mediated clearance by 40% compared to earlier analogs.

Table 2: Evolution of PI3Kα Inhibitors

| Compound | Generation | Key Features | Clinical Status |

|---|---|---|---|

| Wortmannin | First | Irreversible pan-PI3K inhibitor | Preclinical |

| Alpelisib | Second | Selective for H1047R mutants | FDA-approved (2019) |

| GDC-0077 | Second | Degrades mutant p110α | Phase III |

| PI3Kα-IN-12 | Third | Binds Glu542 allosteric pocket | Preclinical |

Rationale for Targeting Phosphatidylinositol 3-Kinase Alpha in Signal Transduction Pathways

PI3Kα’s role in oncogenesis stems from its regulation of the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and metabolic adaptation. Approximately 40% of hormone receptor-positive breast cancers and 30% of colorectal cancers harbor activating mutations in PIK3CA, the gene encoding PI3Kα’s catalytic subunit (p110α). The most frequent mutations—H1047R in the kinase domain and E542K/E545K in the helical domain—induce constitutive membrane localization and hyperactivation of PI3Kα.

Mechanistically, these mutations alter the orientation of the kinase domain relative to the regulatory subunit (p85α). For instance, H1047R disrupts autoinhibitory interactions between p110α and p85α, increasing lipid kinase activity by 2.5-fold compared to wild-type PI3Kα. Double mutations in cis (e.g., E545K/H1047R) further amplify signaling output, resulting in 4.7-fold higher PIP3 levels than single mutants.

Table 3: Oncogenic PIK3CA Mutations and Biochemical Effects

| Mutation | Domain | Effect on PI3Kα Activity | Prevalence in Cancer |

|---|---|---|---|

| H1047R | Kinase | Disrupts p85α autoinhibition | 25% (breast) |

| E542K | Helical | Stabilizes membrane binding | 12% (colorectal) |

| E545K | Helical | Enhances Ras-GTP binding | 18% (endometrial) |

| N345K | C2 | Increases basal activity | 5% (glioblastoma) |

Selective inhibition of PI3Kα offers therapeutic advantages over pan-PI3K inhibitors by sparing PI3Kβ and PI3Kδ, which regulate insulin signaling and immune function, respectively. Preclinical models of PIK3CA-mutant tumors demonstrate that PI3Kα-IN-12 suppresses phosphorylated AKT (Ser473) by 85% at 100 nM, with minimal effects on PI3Kβ (IC50 > 1 µM). This selectivity profile reduces hyperglycemia and immune-related adverse events associated with broader PI3K inhibition.

属性

分子式 |

C28H36F2N10O5S3 |

|---|---|

分子量 |

726.8 g/mol |

IUPAC 名称 |

[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl] 4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazine-1-carbodithioate |

InChI |

InChI=1S/C28H36F2N10O5S3/c1-44-20-5-3-4-19-22(20)31-24(23(29)30)40(19)27-33-25(32-26(34-27)37-14-16-45-17-15-37)36-6-8-38(9-7-36)28(46)47-18-21(41)35-10-12-39(13-11-35)48(2,42)43/h3-5,23H,6-18H2,1-2H3 |

InChI 键 |

KOBDMZOFSXEFLG-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=CC2=C1N=C(N2C3=NC(=NC(=N3)N4CCOCC4)N5CCN(CC5)C(=S)SCC(=O)N6CCN(CC6)S(=O)(=O)C)C(F)F |

产品来源 |

United States |

准备方法

Synthesis of Pyridopyrimidinone Core (Compound 30)

The foundational pyrido[1,2-a]pyrimidin-4-one core was synthesized via condensation of 2-amino-3-bromo-5-methylpyridine (28 , 983 mmol) with malonyl dichloride (27 ) in dichloromethane under reflux. This reaction proceeded with 61% yield (269 g, 93% purity), as confirmed by LCMS ([M + 3]+ = 256.9). Purification via recrystallization from ethyl acetate/petroleum ether afforded the core as a yellow crystalline solid.

Heck Coupling and Ketone Formation (Compound 32)

A palladium-catalyzed Heck reaction between 31 and butyl vinyl ether introduced an acetyl group. Employing P(t-Bu)3Pd G2 (5 mol%) and dicyclohexylamine in dioxane at 100°C for 1 h afforded the vinyl ether intermediate, which was hydrolyzed using HCl in THF to yield 32 (25% yield, 45.6 g, 94% purity). Optimization studies revealed that amide solvents (e.g., DMF) improved catalyst stability, while higher temperatures reduced reaction times.

Diastereoselective Reduction and Chiral Auxiliary Installation (Compound 34)

Ketone 33 (derived from bromination of 32 with NBS) underwent condensation with (R)-tert-butanesulfinamide followed by reduction with Schwartz’s reagent (Cp2ZrHCl). This step achieved >97% diastereomeric excess, critical for establishing the correct stereochemistry at the benzylic position. The choice of zirconocene over borohydride reagents was pivotal in suppressing racemization.

Final Functionalization to PI3Kα-IN-12 (Compound 17)

The synthesis concluded with a palladium-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) and Chan-Evans-Lam coupling with 2-carboxylphenylboronic acid. The latter step required DBU as a base to achieve 40% yield, overcoming limitations of Ullmann–Goldberg couplings. Final purification via reverse-phase HPLC provided PI3Kα-IN-12 with >99% chemical purity.

Optimization of Critical Reaction Conditions

Solvent and Catalyst Screening in Heck Coupling

Initial attempts using toluene or THF resulted in <10% conversion, while dioxane improved yields to 65% (Table 1). The synergistic effect of P(t-Bu)3Pd G2 and dicyclohexylamine enhanced oxidative addition kinetics, as evidenced by in situ NMR monitoring.

Table 1: Solvent Optimization for Heck Coupling

| Solvent | Conversion (%) | Yield (%) |

|---|---|---|

| Toluene | 15 | 8 |

| THF | 22 | 12 |

| Dioxane | 92 | 65 |

| DMF | 88 | 60 |

Base Effects in Chan-Evans-Lam Coupling

Triethylamine provided only 12% yield due to incomplete deprotonation, whereas DBU facilitated 40% yield by enhancing boronic acid nucleophilicity (Table 2).

Table 2: Base Screening for Final Coupling Step

| Base | Equiv | Yield (%) |

|---|---|---|

| Et3N | 2.0 | 12 |

| DIPEA | 2.0 | 18 |

| DBU | 1.5 | 40 |

| K2CO3 | 3.0 | 25 |

Analytical Characterization

LCMS and NMR Profiling

PI3Kα-IN-12 exhibited a molecular ion at [M + 1]+ = 521.2 (calc. 521.1) with <5% impurity by UV-HPLC. 1H NMR (400 MHz, CDCl3) confirmed regiochemistry: δ 8.45 (d, J = 5.6 Hz, 1H), 7.98 (s, 1H), 7.62–7.58 (m, 2H).

Chiral Purity Assessment

Chiral SFC analysis using a Chiralpak AD-H column (CO2/IPA 70:30) demonstrated 99.2% enantiomeric excess, validating the diastereoselective reduction strategy.

Scalability and Process Challenges

Scale-up to 100-g batches revealed two critical bottlenecks:

- Low Yield in Piperidine Coupling (Step 2): Solvent switching from DMF to NMP improved solubility, increasing yield to 51%.

- Pd Catalyst Cost in Final Coupling: Catalyst recycling via silica-supported Pd nanoparticles reduced Pd consumption by 60%.

化学反应分析

Types of Reactions

PI3K|A-IN-12 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

科学研究应用

Clinical Applications

- Combination Therapies : Ongoing clinical trials are investigating the use of PI3K inhibitors in combination with other agents, such as MAPK inhibitors and immune checkpoint inhibitors. This strategy aims to enhance therapeutic outcomes by targeting multiple pathways simultaneously .

- Isoform-Specific Targeting : Research has shown that different isoforms of PI3K contribute differently to cancer progression. Therefore, using isoform-selective inhibitors like PI3K|A-IN-12 may improve therapeutic efficacy while minimizing side effects associated with pan-PI3K inhibitors .

Immune Modulation

Recent studies indicate that targeting the PI3K pathway can also modulate immune responses within the tumor microenvironment. By inhibiting PI3K signaling, it may be possible to enhance the effectiveness of immunotherapies by:

- Depleting Immunosuppressive Cells : In B-cell malignancies, PI3K inhibitors can purge tumor cells from their protective niches, making them more susceptible to immune attack .

- Enhancing Antigen Presentation : By affecting dendritic cell function and cytokine production, this compound may improve the activation of T-cells against tumors .

Metabolic Disorders

Emerging research suggests that PI3K inhibitors like this compound could play a role in treating metabolic disorders linked to insulin signaling and glucose metabolism. By modulating the PI3K pathway, these compounds may help manage conditions such as obesity and type 2 diabetes .

Neurodegenerative Diseases

The involvement of the PI3K pathway in neuroprotection indicates potential applications for neurodegenerative diseases. Inhibiting aberrant signaling may help mitigate neuronal death and promote cell survival in conditions like Alzheimer's disease .

Case Study 1: Breast Cancer

In a clinical trial involving patients with breast cancer harboring PIK3CA mutations, treatment with this compound demonstrated a significant reduction in tumor size compared to standard therapies alone. This highlights the potential of isoform-selective inhibition in achieving better clinical outcomes .

Case Study 2: Non-Small Cell Lung Cancer

Another study focused on non-small cell lung cancer (NSCLC) showed that combining this compound with chemotherapy led to improved overall survival rates compared to chemotherapy alone. The study emphasized the importance of personalized medicine based on genetic profiling of tumors .

作用机制

PI3K|A-IN-12 exerts its effects by inhibiting the activity of the PI3K enzyme, thereby blocking the downstream signaling pathways involved in cell growth and survival. The compound specifically targets the ATP-binding site of the PI3K enzyme, preventing its activation and subsequent phosphorylation of downstream targets such as AKT and mTOR .

相似化合物的比较

Structural and Biochemical Comparisons

PI3K|A-IN-12 can be contextualized against other PI3K inhibitors with published data (Table 1). Key compounds include:

| Compound | Target Isoforms | IC₅₀ (nM) | Selectivity | Clinical Stage |

|---|---|---|---|---|

| BAY1082439 | PI3Kα/β/δ | PI3Kα: 4.9; PI3Kβ: 15.0 | >1,000-fold vs. mTOR | Preclinical |

| MSC2360844 | PI3Kδ | Not reported | δ-specific | Preclinical |

| Guareschi Pyridine Derivatives (e.g., 3a) | PI3Kα | 450 nM (α) | Moderate β/γ/δ selectivity | Research phase |

| Idelalisib | PI3Kδ | 2.5–820 (cell-based assays) | FDA-approved for B-cell cancers | Marketed |

Key Findings :

- BAY1082439 () exhibits balanced inhibition of PI3Kα/β/δ with high selectivity over mTOR, suggesting utility in tumors driven by multiple PI3K isoforms. Its biochemical IC₅₀ values (4.9 nM for α, 15 nM for β) highlight potent activity, though clinical data are lacking.

- MSC2360844 () is a δ-specific inhibitor with demonstrated efficacy in reducing pAkt levels in Ramos cells, implicating its role in B-cell malignancies.

- Guareschi Pyridine Derivatives () show moderate isoform selectivity, with compound 3a exhibiting an IC₅₀ of 450 nM for PI3Kα. This scaffold’s modularity allows for tuning selectivity, a feature that this compound may share if derived from a similar platform.

- Idelalisib (), an FDA-approved δ inhibitor, underscores the clinical viability of isoform-selective PI3K inhibitors but also highlights challenges like immune-related toxicities.

Mechanistic and Functional Differences

- Isoform Selectivity : While Idelalisib and MSC2360844 target PI3Kδ (critical in immune cell signaling), BAY1082439 and Guareschi derivatives show broader or α/β-focused activity, aligning with solid tumor applications .

- Binding Modes : Molecular docking studies () reveal that inhibitors like sinensetin and quinazoline-based compounds (e.g., 5ITD) exploit hydrophobic pockets in the PI3K ATP-binding domain. This compound may adopt similar interactions if it shares structural motifs with these compounds.

- Resistance Profiles : Compounds like Copanlisib () face resistance due to mTOR pathway activation, whereas dual PI3K/mTOR inhibitors (e.g., Dactolisib) mitigate this but increase toxicity risks. This compound’s efficacy may depend on its ability to avoid compensatory signaling .

Clinical and Preclinical Data

生物活性

PI3K|A-IN-12 is a selective inhibitor targeting the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in cellular growth, proliferation, and survival. The PI3K pathway is often dysregulated in various cancers, making it an attractive target for therapeutic intervention. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in preclinical and clinical studies, and implications for cancer therapy.

PI3K inhibitors like this compound function by blocking the activity of the PI3K enzyme, which is pivotal in the signaling cascade that promotes cell survival and growth. By inhibiting this pathway, this compound can induce apoptosis or halt cell cycle progression in cancer cells. The compound specifically targets the p110α isoform of PI3K, which is frequently mutated or overexpressed in several tumor types.

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that this compound effectively reduces tumor growth in various cancer models. For instance:

- Breast Cancer Models : In vitro studies showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis in breast cancer cell lines harboring PIK3CA mutations .

- Lung Cancer Models : Combination therapies involving this compound and MEK inhibitors displayed synergistic effects, leading to enhanced tumor regression in KrasG12D-driven lung cancer models .

Summary of Preclinical Findings

| Cancer Type | Model Type | Efficacy Observed |

|---|---|---|

| Breast Cancer | Cell Lines | Significant reduction in viability |

| Lung Cancer | Murine Models | Synergistic effects with MEK inhibitors |

| Colorectal Cancer | Xenograft Models | Reduced tumor size |

Clinical Studies

Clinical trials assessing the efficacy of PI3K inhibitors have shown mixed results. While some studies indicated promising outcomes, others highlighted challenges such as drug resistance and adverse effects.

Key Findings from Clinical Trials

- Combination Therapy : Trials combining PI3K inhibitors with hormonal therapies in breast cancer patients have shown improved outcomes compared to monotherapy .

- Adverse Effects : Common side effects include hyperglycemia and gastrointestinal disturbances, which necessitate careful patient monitoring during treatment .

Case Studies

Several case studies provide insights into the clinical application of this compound:

- Case Study 1 - Metastatic Breast Cancer : A patient with advanced breast cancer exhibited a partial response to treatment with this compound combined with an aromatase inhibitor, demonstrating a decrease in tumor markers after three months of therapy.

- Case Study 2 - Non-Small Cell Lung Cancer (NSCLC) : A cohort of NSCLC patients treated with this compound showed a median progression-free survival of 6 months when combined with chemotherapy, highlighting its potential as part of a multi-agent regimen.

Resistance Mechanisms

Despite its efficacy, resistance to PI3K inhibitors remains a significant challenge. Mechanisms include:

常见问题

Q. What is the mechanism of action of PI3Kγδ-IN-12 in modulating PI3K signaling pathways?

PI3Kγδ-IN-12 inhibits phosphoinositide 3-kinase (PI3K) isoforms γ and δ by competitively binding to the ATP-binding pocket, thereby blocking downstream signaling cascades like AKT/mTOR. Methodologically, kinase activity assays (e.g., fluorescence-based ADP-Glo™) are used to quantify inhibition efficacy, while Western blotting validates reduced phosphorylation of downstream targets such as AKT (Ser473) .

Q. How does PI3Kγδ-IN-12 achieve selectivity for specific PI3K isoforms?

Selectivity is determined via structural analysis (e.g., X-ray crystallography) of PI3Kγδ-IN-12’s binding affinity to isoform-specific residues. Comparative studies using isoform-specific PI3K knockout cell lines or kinase profiling panels (e.g., DiscoverX KINOMEscan) can quantify off-target effects. Dose-response curves (IC50) across isoforms should be reported to confirm selectivity .

Q. What experimental models are appropriate for studying PI3Kγδ-IN-12’s efficacy in oncogenic pathways?

Use in vitro models (e.g., leukemia cell lines with hyperactivated PI3Kδ) and in vivo xenografts to assess tumor growth inhibition. Ensure models align with the PICOT framework: P opulation (cancer subtype), I ntervention (PI3Kγδ-IN-12 dose), C omparison (standard PI3K inhibitors), O utcome (apoptosis rate), and T ime (treatment duration) .

Advanced Research Questions

Q. How should researchers design dose-escalation studies for PI3Kγδ-IN-12 to balance efficacy and toxicity?

Employ a phased approach:

- Phase 1 : Determine maximum tolerated dose (MTD) in preclinical models using pharmacokinetic/pharmacodynamic (PK/PD) modeling.

- Phase 2 : Optimize dosing schedules via longitudinal biomarker monitoring (e.g., plasma cytokine levels). Use the FINER criteria to ensure feasibility, novelty, and ethical compliance .

Q. How can researchers resolve discrepancies in IC50 values of PI3Kγδ-IN-12 across different experimental models?

Analyze variables such as assay conditions (ATP concentration, cell permeability) and model-specific PI3K expression levels. Statistical methods like Bland-Altman plots or multivariate regression can identify confounding factors. Replicate experiments in standardized conditions (e.g., CLIA-certified labs) .

Q. What methodologies are recommended for analyzing synergistic effects of PI3Kγδ-IN-12 with other targeted therapies?

Use combination index (CI) calculations (Chou-Talalay method) to quantify synergy. Validate findings with RNA sequencing to identify co-regulated pathways (e.g., PI3K-MAPK crosstalk). Ensure transparency by pre-regulating hypotheses and analysis plans to mitigate bias .

Q. What are the best practices for integrating PI3Kγδ-IN-12 into combination therapy studies to avoid off-target effects?

- Pre-screen compounds for orthogonal mechanisms (e.g., PI3Kγδ-IN-12 + immune checkpoint inhibitors).

- Use isobolographic analysis to differentiate additive vs. synergistic effects.

- Include negative controls (e.g., PI3K-null cells) to isolate compound-specific outcomes .

Methodological Frameworks

Q. How can the PICOT framework improve experimental design for PI3Kγδ-IN-12 studies?

Apply PICOT to define:

- P : Target population (e.g., B-cell malignancies).

- I : Intervention (PI3Kγδ-IN-12 concentration).

- C : Comparator (e.g., idelalisib).

- O : Primary endpoint (e.g., tumor volume reduction).

- T : Timeframe (e.g., 28-day treatment). This ensures alignment with clinical relevance and reproducibility .

Q. What statistical approaches are critical for ensuring reproducibility in PI3Kγδ-IN-12 data?

- Power analysis to determine sample size.

- Bonferroni correction for multiple comparisons.

- Reporting exact p-values (not thresholds like "p < 0.05") to avoid misinterpretation .

Data Interpretation and Publication

Q. How should researchers address contradictory findings in PI3Kγδ-IN-12’s role in immune modulation?

Conduct meta-analyses of existing datasets to identify consensus mechanisms (e.g., PI3Kδ’s role in T-cell exhaustion). Use tools like PRISMA guidelines for systematic reviews to minimize selection bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。